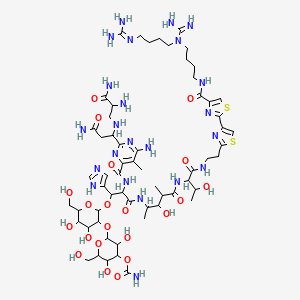
Monoethylammonium tetrafluoroborate
Overview
Description
It is a white crystalline powder with a molecular weight of 143.97 g/mol and a melting point of 70-72°C. This compound is commonly used as an ionic liquid, which is a type of salt that remains liquid at room temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions
Monoethylammonium tetrafluoroborate can be synthesized through the reaction of monoethylamine with tetrafluoroboric acid. The reaction typically occurs under controlled conditions to ensure the purity and stability of the product. The general reaction is as follows:
C2H5NH2+HBF4→C2H5NH3BF4
This reaction is usually carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Monoethylammonium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the ammonium group.
Complexation Reactions: It forms complexes with metal ions, which can be useful in catalysis and material science.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as halides and hydroxides for substitution reactions.
Metal Salts: For complexation reactions, typically under mild conditions to prevent decomposition.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted ammonium salts, while complexation reactions produce metal complexes.
Scientific Research Applications
Chemistry
In chemistry, monoethylammonium tetrafluoroborate is used as a solvent for organic reactions, a catalyst for chemical reactions, and a medium for electrochemical processes.
Biology
In biology, it serves as a medium for the extraction and purification of biomolecules, such as proteins, DNA, and RNA. It is also used as a cryoprotectant for cells and tissues.
Medicine
In medicine, its low toxicity and biocompatibility make it a promising candidate for various biomedical applications, including drug delivery systems and tissue engineering.
Industry
In industry, this compound is used as a stabilizer for metal nanoparticles and as a template for the synthesis of nanomaterials.
Mechanism of Action
Monoethylammonium tetrafluoroborate exerts its effects primarily through its ionic nature. It has a low vapor pressure, high thermal stability, and high conductivity. These properties allow it to dissolve and stabilize various compounds, including organic and inorganic molecules, metals, and metal ions. It can also act as a catalyst by activating and stabilizing reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- Tetraethylammonium tetrafluoroborate
- Tetramethylammonium tetrafluoroborate
- Tetrabutylammonium tetrafluoroborate
Uniqueness
Monoethylammonium tetrafluoroborate is unique due to its specific balance of properties, such as its melting point and molecular weight, which make it particularly suitable for certain applications where other similar compounds might not perform as well.
Properties
IUPAC Name |
ethanamine;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N.BF4/c1-2-3;2-1(3,4)5/h2-3H2,1H3;/q;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGCIVXJAKJBMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7BF4N- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12070-78-9 | |
| Record name | Ethanamine, tetrafluoroborate(1-) (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012070789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanamine, tetrafluoroborate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylammonium tetrafluoroborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.922 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethanol, 2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]-](/img/structure/B1618338.png)

![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B1618340.png)







dimethylsilane](/img/structure/B1618348.png)

